molecular formula C20H15Cl2N5O2 B2436060 N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895014-22-9

N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2436060
CAS RN: 895014-22-9
M. Wt: 428.27
InChI Key: QWASHQHFSLVJSE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N5O2 and its molecular weight is 428.27. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

A study by El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Among these, a derivative similar to the queried compound showed promising antitumor activity against the human breast adenocarcinoma cell line MCF7. This suggests potential applications in cancer research and treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Properties

Bondock, Rabie, Etman, and Fadda (2008) explored derivatives of the compound , finding antimicrobial properties. This indicates the compound's potential in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis and Structural Studies

Rahmouni et al. (2014) conducted a study focusing on the synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one. Their research contributes to understanding the chemical properties and potential applications of compounds structurally related to N-(3,4-dichlorophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (Rahmouni et al., 2014).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-12-4-2-3-5-17(12)27-19-14(9-24-27)20(29)26(11-23-19)10-18(28)25-13-6-7-15(21)16(22)8-13/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWASHQHFSLVJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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